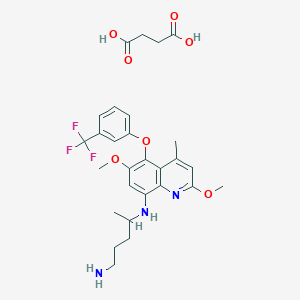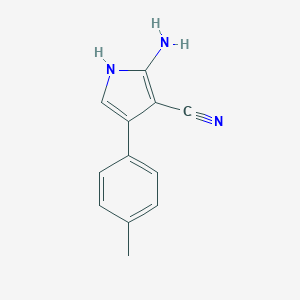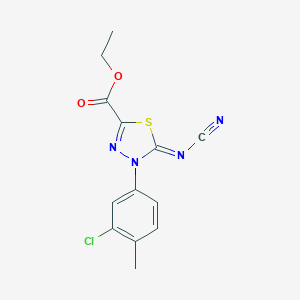
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI)
描述
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ketone that features a chloro group attached to an ethanone moiety, which is further connected to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with chlorinating agents. For example, the reaction of oxolane with thionyl chloride (SOCl2) under controlled conditions can yield Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI). Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent.
Industrial Production Methods
Industrial production of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of amides, ethers, or esters.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学研究应用
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated ethanones. This structural feature makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.
属性
IUPAC Name |
2-chloro-1-(oxolan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJNEPEZYXVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
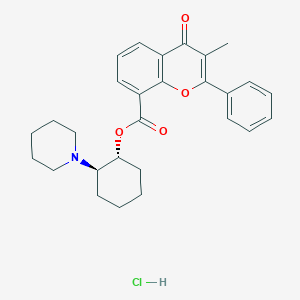
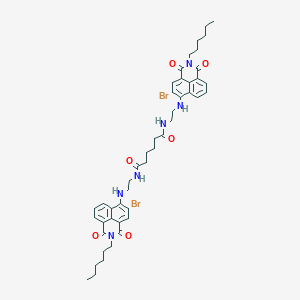
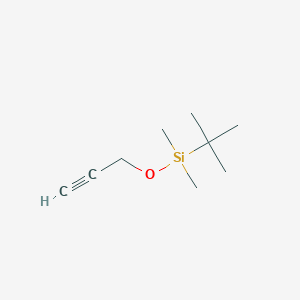

![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
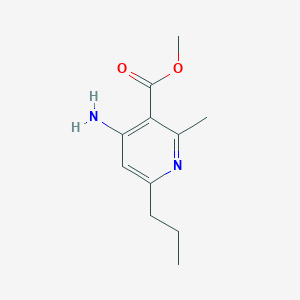

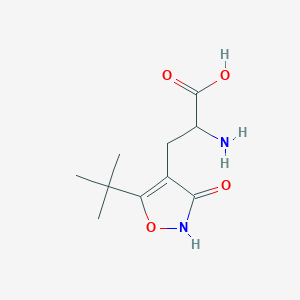

![1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B115086.png)
